molecular formula C17H37N2O5P B14244674 O-Phosphono-N-tetradecyl-L-serinamide CAS No. 362621-30-5

O-Phosphono-N-tetradecyl-L-serinamide

Cat. No.: B14244674
CAS No.: 362621-30-5
M. Wt: 380.5 g/mol
InChI Key: MBCYDVXEMDWKEJ-INIZCTEOSA-N
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Description

O-Phosphono-N-tetradecyl-L-serinamide: is a phosphonopeptide, a class of compounds where a phosphonic acid group replaces a carboxylic acid group or mimics a peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Phosphono-N-tetradecyl-L-serinamide typically involves the reaction of N-tetradecyl-L-serinamide with a phosphonic acid derivative. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the phosphonopeptide bond .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: O-Phosphono-N-tetradecyl-L-serinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

O-Phosphono-N-tetradecyl-L-serinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex phosphonopeptides.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of key enzymes related to pathological states.

    Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of O-Phosphono-N-tetradecyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group mimics the natural substrate of the enzyme, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s physiological effects .

Comparison with Similar Compounds

Uniqueness: O-Phosphono-N-tetradecyl-L-serinamide is unique due to its specific structure, which includes a long tetradecyl chain and a phosphonopeptide bond. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

362621-30-5

Molecular Formula

C17H37N2O5P

Molecular Weight

380.5 g/mol

IUPAC Name

[(2S)-2-amino-3-oxo-3-(tetradecylamino)propyl] dihydrogen phosphate

InChI

InChI=1S/C17H37N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-17(20)16(18)15-24-25(21,22)23/h16H,2-15,18H2,1H3,(H,19,20)(H2,21,22,23)/t16-/m0/s1

InChI Key

MBCYDVXEMDWKEJ-INIZCTEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCNC(=O)[C@H](COP(=O)(O)O)N

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)C(COP(=O)(O)O)N

Origin of Product

United States

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